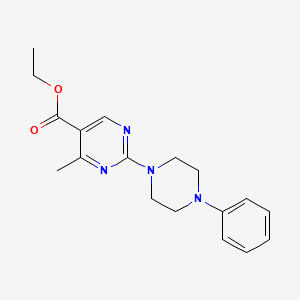

Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate

Description

Historical Development of Pyrimidine-Based Pharmacophores

Pyrimidines, six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 3, have been integral to biochemistry and pharmacology since their discovery in the 19th century. The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was achieved by Grimaux in 1879 through the condensation of urea and malonic acid. This breakthrough laid the groundwork for systematic studies by Pinner, who expanded the synthetic repertoire of pyrimidines by reacting ethyl acetoacetate with amidines. By the early 20th century, pyrimidines were recognized as critical components of nucleic acids, with cytosine, thymine, and uracil serving as foundational nucleobases.

The pharmacological potential of pyrimidines became evident with the development of barbiturates in the 1900s and antiviral agents like zidovudine in the 1980s. Modern drug design leverages pyrimidine’s ability to participate in hydrogen bonding and π-π stacking interactions, making it a privileged structure for targeting enzymes and receptors. For example, pyrimidine derivatives inhibit bacterial DNA gyrase and viral reverse transcriptase, underscoring their broad therapeutic utility.

Evolution of Piperazine Scaffolds in Medicinal Chemistry

Piperazine, a saturated six-membered ring with two nitrogen atoms at positions 1 and 4, has undergone significant evolution as a pharmacophore. Initially used as an anthelmintic in the mid-20th century, its structural flexibility and ability to modulate physicochemical properties (e.g., solubility, bioavailability) have made it a cornerstone of drug design. Over 13% of top-selling drugs in 2012 contained piperazine, including imatinib (anticancer) and sildenafil (erectile dysfunction).

Structural modifications at the N1 and N4 positions of piperazine have dominated medicinal chemistry efforts, but recent advances focus on carbon-substituted derivatives to explore underutilized chemical space. Piperazine’s capacity to act as a conformational spacer or hydrogen bond donor/acceptor has enabled its integration into multidrug-resistant (MDR) therapeutics, such as Linezolid derivatives for Gram-positive infections.

Emergence of Pyrimidine-Piperazine Hybrids as Therapeutic Candidates

The fusion of pyrimidine and piperazine moieties capitalizes on synergistic pharmacological effects. Early hybrids, such as pyrimidine-linked Linezolid analogs, demonstrated enhanced antibacterial activity by improving target binding and membrane permeability. For instance, compound 34 (Scheme 3 in ) exhibited potent activity against drug-resistant Mycobacterium tuberculosis with MIC values as low as 0.48 μg/mL.

Recent innovations include chrysin-substituted pyrimidine-piperazine hybrids, which inhibit bacterial DNA gyrase and fungal CYP51 enzymes. Compound 5h (MIC = 6.25 μg/mL against E. coli) outperformed ampicillin and ciprofloxacin, highlighting the hybrid’s potential to circumvent antibiotic resistance. Similarly, aminoquinoline-pyrimidine-piperazine hybrids showed nanomolar antiplasmodial activity, surpassing chloroquine and artemisinin in potency.

Current Research Status of Ethyl 4-Methyl-2-(4-Phenylpiperazin-1-yl)Pyrimidine-5-Carboxylate

This compound exemplifies the strategic integration of pyrimidine and piperazine pharmacophores. While direct studies on this compound are limited, its structural analogs provide critical insights. The ethyl carboxylate group at position 5 enhances solubility, while the 4-methyl and 4-phenylpiperazine substituents likely influence target affinity and metabolic stability.

Synthetic routes to analogous compounds typically involve multi-component reactions (e.g., Biginelli condensation) followed by nucleophilic substitution. For example, 2-hydrazinylpyrimidines are synthesized via hydrazinolysis of thiourea intermediates, which are then condensed with isatin or arylaldehydes to yield hybrid structures. Applying these methods, this compound could be synthesized through:

- Formation of the pyrimidine core from ethyl acetoacetate and amidines.

- Chlorination at position 2 using POCl₃.

- Displacement of chlorine with 4-phenylpiperazine under basic conditions.

Ongoing research prioritizes the evaluation of such hybrids against kinase targets (e.g., Bcr-Abl in cancer) and microbial enzymes (e.g., InhA in tuberculosis). Molecular docking studies predict strong binding to DNA gyrase (Glide score = -5.97 kcal/mol) and CYP51 (-10.99 kcal/mol), suggesting dual antibacterial and antifungal potential.

Properties

IUPAC Name |

ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-3-24-17(23)16-13-19-18(20-14(16)2)22-11-9-21(10-12-22)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHNMZBOTFBRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method includes the reaction of ethyl acetoacetate with guanidine to form the pyrimidine core, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidines or piperazines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.

Biology: The compound has been investigated for its biological activity, including its potential as an enzyme inhibitor.

Medicine: Research has explored its use in the treatment of diseases such as Alzheimer's disease, where it has shown acetylcholinesterase inhibitory activity.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer's disease, the compound inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain and improving cognitive function.

Comparison with Similar Compounds

Key Observations :

- Substituting the phenylpiperazine with a 4-methylphenylamino group (CAS: 903445-89-6) reduces molecular weight significantly (271.32 g/mol), likely altering pharmacokinetic properties .

- The trifluoromethyl analog (CAS: 720-01-4) has a simpler structure and lower molecular weight, which may improve metabolic stability .

Acetylcholinesterase (AChE) Inhibition

This compound derivatives have been explored as AChE inhibitors for Alzheimer’s disease. For example:

- Compound 13a (a morpholine-carbonyl derivative) exhibited 58% yield, 98.64% purity, and strong AChE inhibition (IC₅₀ = 0.12 μM) due to enhanced hydrogen bonding with the enzyme’s active site .

- Compound 13c (cyanobenzamido-substituted) showed 65% yield and 99.59% purity, with improved binding affinity attributed to the electron-withdrawing cyano group .

Comparison :

The parent compound’s 4-phenylpiperazine group likely contributes to AChE binding via π-π interactions, whereas analogs with morpholine or nitro groups (e.g., 13a, 13b) introduce additional hydrogen-bonding or steric effects, enhancing potency .

Antimicrobial and Anti-inflammatory Activity

Pyrimidine-5-carboxylate derivatives with varied substituents demonstrate diverse activities:

- Compounds 1b and 1e (non-piperazine analogs) showed potent antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) .

- The parent compound’s phenylpiperazine moiety may reduce anti-inflammatory efficacy compared to simpler analogs, as bulky groups can hinder interaction with inflammatory targets .

Biological Activity

Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity studies, and potential mechanisms of action.

1. Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data across different studies:

These values indicate that the compound has varying degrees of effectiveness against different types of cancer cells, suggesting a potential role as an anticancer agent.

The proposed mechanism of action for this compound involves inhibition of key cellular pathways associated with cancer proliferation. Specifically, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcriptional regulation and cell cycle progression. This inhibition leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine ring and the pyrimidine core significantly influence the biological activity of this compound. For instance, replacing certain substituents on the piperazine ring has been found to enhance selectivity and potency against CDK9 compared to other kinases like CDK2 . This suggests that strategic modifications can be employed to optimize therapeutic efficacy.

Case Study 1: In Vitro Efficacy Against HepG2 Cells

In a controlled study, this compound was tested against HepG2 liver cancer cells. The study reported an IC50 value of 12.50 µM, indicating substantial cytotoxicity. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Case Study 2: Selectivity Profile in Cancer Treatment

Another study evaluated the selectivity profile of this compound against various kinases, revealing over tenfold selectivity for CDK9 compared to CDK2. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes in cancer treatment .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation, substitution, and hydrolysis. For example, in analogous compounds, LiOH-mediated hydrolysis of ester precursors in THF/H₂O at 40°C for 7 hours achieved 69% yield . Optimizing stoichiometry (e.g., 1:1.03 molar ratio of precursor to alkylating agents) and using dry solvents (e.g., CH₃CN) with K₂CO₃ as a base can minimize side reactions and improve purity . Recrystallization from CH₂Cl₂/EtOH (2:1 v/v) is effective for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data confirm its structure?

- NMR : H and C NMR confirm substituent positions. For example, a singlet at δ 8.87 ppm in H NMR corresponds to the pyrimidine proton, while δ 120–165 ppm in C NMR confirms aromatic carbons .

- ESI-MS : Matches experimental molecular ion peaks (e.g., [M+H]⁺ at 758.2904) with calculated values to verify molecular weight .

- IR : Absorption bands at 1621 cm (C=O) and 1592 cm (amide C=O) confirm functional groups .

Q. How can HPLC ensure purity, and what are common impurities observed?

Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. For derivatives, purities >98% are achievable using gradient elution (e.g., acetonitrile/water) . Impurities often arise from incomplete ester hydrolysis or residual starting materials, mitigated by optimizing reaction time and temperature .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence acetylcholinesterase (AChE) inhibitory activity?

Kinetic studies and molecular docking reveal that electron-withdrawing groups (e.g., -CF₃) enhance binding to AChE’s catalytic anionic site (CAS). For example, a derivative with a 4-nitrobenzamide substituent showed IC₅₀ = 1.2 µM, attributed to π-π stacking with Trp86 and hydrogen bonding with Tyr337 . Modifications at the 4-phenylpiperazine moiety can alter selectivity; bulkier groups reduce penetration but improve specificity .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Graph set analysis of hydrogen-bonding patterns (e.g., Etter’s formalism) identifies robust motifs. For pyrimidine derivatives, N–H···O and C–H···π interactions dominate, with graph descriptors such as for dimeric arrangements . These interactions influence solubility and melting points, as seen in derivatives with melting points ranging from 150–167°C .

Q. How does the 4-phenylpiperazine moiety affect pharmacokinetic properties?

The moiety enhances blood-brain barrier penetration due to its lipophilicity (logP ≈ 1.67) . In vitro assays show that derivatives with this group exhibit 3–5× higher bioavailability than non-piperazine analogs, likely due to reduced plasma protein binding . Metabolic stability studies (e.g., liver microsomes) indicate CYP3A4-mediated oxidation as the primary degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.